molecular formula C16H20N2O4 B1489392 ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate CAS No. 2097970-67-5

ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate

Cat. No. B1489392
M. Wt: 304.34 g/mol
InChI Key: FYLCMTNGLPDQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C 2 .

Scientific Research Applications

Organic Synthesis Applications

A novel series of α-ketoamide derivatives were synthesized using OxymaPure/DIC as an efficient reagent. This method proved superior in terms of purity and yield, showcasing the compound's utility in creating benzoyl amino acid ester derivatives through the ring opening of N-acylisatin (El‐Faham et al., 2013).

Drug Development Applications

Research on a glycoprotein IIb/IIIa antagonist highlighted its potential in chronic oral treatment of thrombotic disorders. A study detailed the impurity profile of ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, demonstrating its application in drug development through LC-MS characterization (Thomasberger et al., 1999).

Material Science Applications

The synthesis of ethyl 1,4‐Dihydro‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylates through a tandem SNAr-Addition-Elimination reaction showcases the compound's utility in creating complex chemical structures relevant to material science (Bunce & Nammalwar, 2012).

properties

IUPAC Name

ethyl 2-oxo-2-[N-(piperidine-1-carbonyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-22-15(20)14(19)18(13-9-5-3-6-10-13)16(21)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCMTNGLPDQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N(C1=CC=CC=C1)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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